molecular formula C18H23F3N4O3 B4308468 1'-[4-nitro-2-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide

1'-[4-nitro-2-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4308468
M. Wt: 400.4 g/mol
InChI Key: HLJOTASOEGIAEN-UHFFFAOYSA-N
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Description

1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. The introduction of the nitro and trifluoromethyl groups can be achieved through nitration and trifluoromethylation reactions, respectively. Common reagents used in these reactions include nitric acid for nitration and trifluoromethyl iodide for trifluoromethylation. The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Amidation: The carboxamide group can be modified through reactions with different amines or carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Amidation: Carboxylic acids or their derivatives (e.g., acid chlorides) and amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the trifluoromethyl group can lead to various substituted bipiperidine derivatives.

Scientific Research Applications

1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bipiperidine structure may facilitate the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2-(trifluoromethyl)phenyl isocyanate
  • 2-nitro-4-(trifluoromethyl)phenol
  • 4-nitro-2-(trifluoromethyl)aniline

Uniqueness

1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of functional groups and bipiperidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, which can improve its performance in pharmaceutical and industrial contexts.

Properties

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O3/c19-18(20,21)14-12-13(25(27)28)4-5-15(14)23-10-6-17(7-11-23,16(22)26)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJOTASOEGIAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[4-nitro-2-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide
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1'-[4-nitro-2-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide

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